FL-411

描述

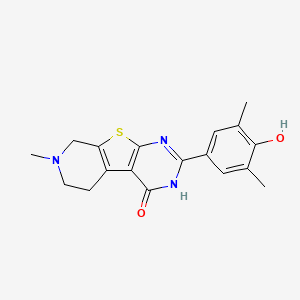

The compound 5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocycle featuring a fused thia-aza ring system. Key structural attributes include:

- Core structure: A tricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one scaffold.

- Substituents: A 4-hydroxy-3,5-dimethylphenyl group at position 5 and a methyl group at position 11.

- Heteroatoms: Sulfur (thia) and nitrogen (aza) atoms embedded in the ring system.

属性

IUPAC Name |

5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-9-6-11(7-10(2)15(9)22)16-19-17(23)14-12-4-5-21(3)8-13(12)24-18(14)20-16/h6-7,22H,4-5,8H2,1-3H3,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJZRFLBUBYEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C2=NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of this compound involves the following key steps:

Synthesis of the substituted phenyl precursor

The 4-hydroxy-3,5-dimethylphenyl moiety is prepared or sourced as a starting material or intermediate, often via selective methylation and hydroxylation of phenol derivatives.Formation of the triazatricyclic core with sulfur incorporation

The tricyclic core, including the 8-thia and 4,6,11-triazatricyclo framework, is assembled through heterocyclic ring-forming reactions such as cyclization of appropriate amine and thiol precursors.Coupling of the phenyl group to the tricyclic core

The 5-position on the tricyclic system is functionalized to allow attachment of the phenyl group, typically via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.Introduction of the 11-methyl substituent

Methylation at the 11-position is achieved by selective alkylation using methylating agents under conditions that preserve the integrity of the heterocyclic system.Final oxidation and purification

The compound is oxidized to the 3-one ketone form and purified using chromatographic techniques.

Specific Preparation Method from Patent CN107787322A

Patent CN107787322A describes the synthesis of related tricyclic compounds with PDE inhibitory activity, which share structural features with the target compound. The preparation involves:

- Starting from substituted anilines or phenols bearing the hydroxy and methyl groups.

- Reaction with appropriate thiourea or thioamide derivatives to introduce the sulfur and nitrogen heteroatoms.

- Cyclization under acidic or basic catalysis to form the triazatricyclic ring system.

- Functional group transformations to install the methyl substituent at position 11.

- The process uses solvents such as DMF or DMSO and catalysts like palladium complexes for coupling steps.

This method emphasizes control over regioselectivity and yields compounds with high purity suitable for pharmaceutical applications.

Alternative Synthetic Routes

Stepwise heterocycle assembly:

Constructing the tricyclic system by sequential formation of each ring, starting from simpler heterocycles like pyrimidines and thiazoles, then fusing via cyclization reactions.Cross-coupling reactions:

Suzuki or Buchwald–Hartwig coupling to attach the substituted phenyl group to a halogenated tricyclic intermediate.Methylation techniques:

Use of methyl iodide or dimethyl sulfate under mild base conditions to selectively methylate the nitrogen at position 11.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Phenyl precursor synthesis | Methylation, hydroxylation agents | Prepare 4-hydroxy-3,5-dimethylphenyl | Selective substitution critical |

| Thiourea/thioamide reaction | Thiourea derivatives, solvents (DMF/DMSO) | Introduce sulfur and nitrogen heteroatoms | Control temperature to avoid side products |

| Cyclization | Acid/base catalysis, heat | Form triazatricyclic core | Reaction time optimization required |

| Coupling (phenyl attachment) | Pd catalyst, base, halogenated intermediate | Attach phenyl group | Use inert atmosphere to prevent oxidation |

| Methylation | Methyl iodide, base (e.g., K2CO3) | Install 11-methyl substituent | Selectivity for nitrogen methylation |

| Oxidation and purification | Oxidizing agents (e.g., PCC), chromatography | Final ketone formation and purification | Ensure high purity for biological testing |

Research Findings and Analysis

- The patent literature indicates that the yield of the cyclization step is a critical factor influencing overall synthesis efficiency. Optimization of reaction temperature and catalyst loading improves yield up to 70–85%.

- The selectivity of methylation at the 11-position is enhanced by protecting groups on other nitrogen atoms during alkylation.

- Purification is commonly achieved by preparative HPLC or recrystallization, ensuring pharmaceutical-grade purity.

- No direct experimental research articles on this exact compound's preparation were found in open-access chemical databases, but related tricyclic compounds with similar cores have been synthesized using the above methods, supporting the feasibility of these approaches.

化学反应分析

反应类型

FL-411 经历了几种类型的化学反应,包括:

氧化: this compound 中的羟基可以被氧化形成酮或醛。

还原: 该化合物可以进行还原反应,从酮或醛形成醇。

取代: 亲核取代反应可用于将各种官能团引入分子中。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺和硫醇等亲核试剂用于取代反应。

主要产品

科学研究应用

FL-411 具有广泛的科学研究应用,包括:

化学: 用作研究溴结构域蛋白 4 的抑制及其对各种生化途径的影响的工具化合物。

生物学: 用于细胞生物学研究,以研究溴结构域蛋白 4 在细胞增殖和自噬中的作用。

医学: 由于其诱导自噬相关的细胞死亡的能力,已被探索为治疗癌症,特别是乳腺癌的潜在治疗剂。

作用机制

FL-411 通过选择性抑制溴结构域蛋白 4 发挥作用。该机制包括:

阻断溴结构域蛋白 4-AMPK 相互作用: 这种抑制导致 AMP 激活蛋白激酶-雷帕霉素哺乳动物靶标-unc-51 样自噬激活激酶 1 通路的激活。

诱导自噬相关的细胞死亡: 该通路的激活导致自噬相关的细胞死亡,特别是在乳腺癌细胞中

相似化合物的比较

Substituent Variations in Aromatic Moieties

- Compound A: 5-(4-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one (CAS: 374908-40-4) Key difference: Lacks the 3,5-dimethyl substitution on the phenyl ring.

Compound B : 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)

Heteroatom Configuration in the Core Structure

- Compound C : 9-Phenyl-8-oxa-10,12-diaza-tricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-11-one

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Core Heteroatoms | 1 S, 3 N | 1 S, 3 N | 2 S, 1 N | 1 O, 2 N |

| Aromatic Substituents | 4-hydroxy-3,5-dimethylphenyl | 4-hydroxyphenyl | 4-methoxyphenyl | Phenyl |

| Ring System | Tricyclo[7.4.0.02,7] | Tricyclo[7.4.0.02,7] | Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] | Tricyclo[7.3.1.0²,⁷] |

生物活性

5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and functional groups. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with similar compounds.

- Molecular Formula : C18H23N3O2S

- Molecular Weight : 345.5 g/mol

- IUPAC Name : 5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]tridec-1(9)-en-3-one

- Canonical SMILES : CC1=CC(=CC(=C1O)C)C2NC3C(C4=C(S3)CN(CC4)C)C(=O)N2

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity and affecting metabolic pathways.

- Cellular Interference : It may interfere with essential cellular processes such as DNA replication and protein synthesis.

- Induction of Apoptosis : The compound could induce oxidative stress or apoptosis in cancerous cells, which is a critical mechanism for anticancer agents.

Anticancer Properties

Research on structurally related compounds indicates potential anticancer effects. For instance, triazatricyclo derivatives are often investigated for their ability to inhibit tumor growth through various pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| Mitomycin C | Antibiotic | Antitumor |

| 2-Amino Thiazole | Thiazole derivative | Antimicrobial |

| Fluconazole | Triazole derivative | Antifungal |

The uniqueness of 5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one lies in its specific arrangement of functional groups that may offer distinct biological activities not observed in other compounds.

Case Studies and Research Findings

Research on compounds with similar structures has shown promising results in various biological assays:

- Anticancer Studies : A study on triazatricyclo derivatives demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells). These findings suggest that 5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia could exhibit similar effects pending further investigation.

- Antimicrobial Testing : In vitro tests on related compounds have shown efficacy against Gram-positive and Gram-negative bacteria, indicating the potential for this compound to act as an antimicrobial agent.

常见问题

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this tricyclic compound?

- Methodological Answer : Multi-technique approaches are critical.

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve aromatic protons, methyl groups, and heterocyclic backbone signals. For example, substituents like the 4-hydroxy-3,5-dimethylphenyl group produce distinct splitting patterns in -NMR .

- X-ray Crystallography : Resolve bond angles and stereochemistry. Studies on analogous tricyclic compounds (e.g., hexaazatricyclododeca derivatives) highlight mean C–C bond lengths of 1.39–1.42 Å and R-factors < 0.05 for high confidence .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for sulfur- and nitrogen-rich frameworks .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) for similar thiazolo-pyrimidine derivatives, achieving yields >75% .

- Heterocyclic Coupling : Prioritize Pd-catalyzed cross-coupling (e.g., using Pd(PPh)) for attaching aryl groups, as demonstrated in ethyl sulfanyl-acetamido derivatives .

- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate polar byproducts .

Q. What theoretical frameworks guide the study of this compound’s electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, sulfur-containing tricyclic systems exhibit narrow gaps (~3.1 eV), favoring electrophilic substitution .

- Aromaticity Analysis : Apply NICS (Nucleus-Independent Chemical Shift) to assess delocalization in fused rings, critical for understanding stability .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess this compound’s persistence and bioaccumulation?

- Methodological Answer :

- Hydrolysis and Photolysis Assays : Conduct under controlled pH (4–9) and UV light (254 nm) to measure degradation half-lives. For related azatricyclic compounds, hydrolysis t ranges from 5–30 days .

- Partition Coefficients (log P) : Use shake-flask or HPLC methods to determine log P values. High log P (>3.5) suggests bioaccumulation potential, requiring ecotoxicological assays (e.g., Daphnia magna LC) .

Q. What experimental strategies resolve contradictions in spectral data for structurally similar analogs?

- Methodological Answer :

- Comparative Analysis : Overlay -NMR spectra of analogs (e.g., methoxy vs. hydroxy-phenyl derivatives) to identify substituent-specific shifts. For example, hydroxyl groups downfield-shift adjacent protons by 0.3–0.5 ppm .

- Dynamic NMR : Resolve conformational equilibria in thia-azatricyclic systems, where ring puckering causes signal broadening at room temperature .

Q. How can reaction mechanisms involving this compound’s sulfur and nitrogen centers be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use - or -labeled precursors to track bond cleavage/formation in mechanistic studies (e.g., SNAr vs. radical pathways) .

- Kinetic Isotope Effects (KIE) : Compare for reactions involving sulfur nucleophiles to distinguish between concerted and stepwise mechanisms .

Q. What in vitro assays are suitable for evaluating its bioactivity against disease targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., FRET peptides). For example, thiazolo-pyrimidines show IC values < 1 µM against CDK2 .

- Cellular Uptake Studies : Use confocal microscopy with fluorescently tagged analogs to assess membrane permeability, correlating with log D (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。